An In-depth Technical Guide to (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral bifunctional molecule that has garnered significant attention in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the precise stereochemical arrangement of its hydroxyl and carboxylic acid functional groups, makes it an invaluable building block for creating complex molecular architectures with specific biological activities. The cis-relationship between the 1-carboxy and 3-hydroxyl groups, along with their specific absolute configurations (1R, 3S), provides a unique three-dimensional presentation of key pharmacophoric features. This guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its role in the development of novel therapeutics.
Physicochemical and Structural Properties
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a white crystalline solid at room temperature. The cyclohexane ring primarily adopts a chair conformation, with the bulky carboxylic acid group preferentially occupying the equatorial position to minimize steric strain. In the most stable chair conformation, the 3-hydroxyl group is in an axial position. This conformational preference is crucial as it dictates the spatial relationship between the two functional groups and, consequently, how the molecule interacts with biological targets.
| Property | Value | Source |
| CAS Number | 21531-44-2 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 133-134.2 °C | [2] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [3] |
| Predicted pKa | 4.59 ± 0.10 | [2] |
| Computed logP | 0.6221 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Stereoselective Synthesis: A Methodological Overview
The precise stereochemistry of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid necessitates a stereocontrolled synthetic approach. While several methods can be envisaged, a particularly effective strategy involves an asymmetric Diels-Alder reaction to establish the initial chirality, followed by a series of stereospecific transformations. This approach provides excellent control over the desired stereoisomer.[2]
A plausible and referenced synthetic pathway commences with an asymmetric [4+2] cycloaddition between an optically active bis-acrylate and butadiene, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).[2] This reaction sets the stereochemistry of the cyclohexene ring. Subsequent cleavage of the chiral auxiliary yields (R)-3-cyclohexenecarboxylic acid with high enantiomeric excess.[2] This intermediate then undergoes an iodolactonization, followed by elimination of HI, to form a bicyclic lactone. The final key step is the opening of this unsaturated lactone, which, after reduction of the double bond, yields the methyl ester of the target (1R,3S)-3-hydroxycyclohexanecarboxylic acid.[2] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.
Experimental Protocol: Synthesis of Methyl (1R,3S)-3-hydroxycyclohexanecarboxylate (Illustrative)
This protocol is a conceptual illustration based on established chemical transformations and may require optimization.
Step 1: Asymmetric Diels-Alder Reaction To a solution of the chiral bis-acrylate and butadiene in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of TiCl₄ is added dropwise. The reaction is stirred for several hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched, and the chiral auxiliary is cleaved to afford (R)-3-cyclohexenecarboxylic acid.
Step 2: Iodolactonization (R)-3-cyclohexenecarboxylic acid is dissolved in a biphasic solvent system (e.g., ethyl acetate/water) containing sodium bicarbonate. A solution of iodine and potassium iodide in water is added, and the mixture is stirred until the reaction is complete. The resulting iodolactone is extracted and purified.
Step 3: Elimination and Ring Opening The purified iodolactone is treated with a base (e.g., DBU) to induce elimination of HI, forming an unsaturated bicyclic lactone. This lactone is then dissolved in methanol with a base (e.g., NaHCO₃) to facilitate the ring-opening, yielding methyl (1R,3R)-3-hydroxy-4-cyclohexenecarboxylate.[2]
Step 4: Reduction and Hydrolysis The unsaturated ester is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond, affording methyl (1R,3S)-3-hydroxycyclohexanecarboxylate. Finally, hydrolysis of the methyl ester under basic or acidic conditions yields (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid.
Spectroscopic Characterization
The structural elucidation and confirmation of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid rely on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons. The proton at C1 (alpha to the carboxyl group) and the proton at C3 (alpha to the hydroxyl group) would appear as multiplets at distinct chemical shifts. The broad singlet for the carboxylic acid proton would typically be observed far downfield (around 12 ppm), while the hydroxyl proton signal's position would be concentration and solvent-dependent.[4]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will resonate in the downfield region (typically 175-185 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the carboxylic acid group (C1) will appear in the aliphatic region but will be shifted downfield compared to the other methylene carbons of the ring due to the electron-withdrawing effects of the oxygen atoms.[4]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹. Additionally, a C-O stretching band for the secondary alcohol will be observed in the 1050-1150 cm⁻¹ region.[5]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).
Applications in Drug Discovery and Development
The primary utility of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid in drug discovery lies in its role as a chiral building block for the synthesis of complex bioactive molecules. Its rigid scaffold and defined stereochemistry allow for the precise positioning of functional groups to optimize interactions with biological targets.
A prominent example of its application is in the development of antagonists for the lysophosphatidic acid receptor 1 (LPA₁). LPA₁ is a G protein-coupled receptor implicated in various fibrotic diseases, making it an attractive therapeutic target.[6] The drug candidate BMS-986278 , a potent and selective LPA₁ antagonist, incorporates an oxycyclohexyl acid moiety derived from a stereoisomer of 3-hydroxycyclohexane-1-carboxylic acid.[6][7] In this context, the carboxylic acid group serves as a key binding element, often mimicking the phosphate group of the endogenous ligand, lysophosphatidic acid. The hydroxyl group and the cyclohexane ring provide a scaffold for attaching other parts of the molecule that contribute to potency and selectivity. The specific (1R,3S) stereochemistry is critical for achieving the optimal geometry for high-affinity binding to the receptor.[8]
The importance of stereochemistry in drug action is well-established. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to side effects.[8] The use of enantiomerically pure building blocks like (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is therefore a cornerstone of modern rational drug design, enabling the synthesis of single-enantiomer drugs with improved therapeutic indices.
Safety and Handling
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a valuable and versatile chiral building block in synthetic and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the construction of complex and potent bioactive molecules. The successful application of this synthon in the development of LPA₁ receptor antagonists highlights its importance in modern drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of chiral building blocks like (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is set to expand, paving the way for the discovery of new and improved therapies.
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